molecular formula C21H24N4O4 B4900127 N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide

N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide

Numéro de catalogue B4900127
Poids moléculaire: 396.4 g/mol
Clé InChI: AZBAWGWMZAYLQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 by a group of researchers at the University of Illinois. Since then, QNZ has been investigated for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation.

Mécanisme D'action

N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide inhibits the activity of NF-κB by binding to the IKK complex, which is responsible for the activation of NF-κB. This prevents the translocation of NF-κB to the nucleus and the subsequent expression of its target genes. This compound also induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound. However, this compound also has some limitations for lab experiments. It has a relatively low solubility in water, which can make it difficult to work with in some assays. In addition, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and infectious diseases. Finally, the development of new drug delivery systems for this compound could improve its efficacy and reduce its potential side effects.

Méthodes De Synthèse

The synthesis of N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide involves the reaction of 8-hydroxyquinoline and 3-morpholinopropylamine to form 8-(3-morpholinopropylamino)quinoline. This intermediate is then reacted with isoxazole-5-carboxylic acid to produce this compound. The overall yield of this synthesis is approximately 25%.

Applications De Recherche Scientifique

N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

Propriétés

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-21(23-8-3-9-25-10-12-27-13-11-25)18-14-17(29-24-18)15-28-19-6-1-4-16-5-2-7-22-20(16)19/h1-2,4-7,14H,3,8-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBAWGWMZAYLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=NOC(=C2)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.